N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a methyl group at position 6 and a methylcarbamoyl (-CONHCH₃) moiety at position 3. The compound’s molecular formula is inferred as C₂₀H₂₄N₂O₄S (molecular weight ≈ 388.48 g/mol), derived from structural analogs .
Properties
IUPAC Name |
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-3-5-13-16(9-11)27-20(17(13)19(24)21-2)22-18(23)12-4-6-14-15(10-12)26-8-7-25-14/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEGDQIZJGHLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure combines a benzothiophene moiety with a dioxine and carboxamide functional group. This unique combination is believed to contribute to its diverse biological activities. The molecular formula is with a molecular weight of 396.5 g/mol .
Pharmacological Properties
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Binding : Studies suggest that the compound can bind to specific receptors involved in inflammation and cancer progression.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene | Benzothiophene core | Antimicrobial |
| N-(2-hydroxyphenyl)acetamide | Acetamide group | Anti-inflammatory |
| 5-Methylbenzodioxole | Dioxole structure | Antioxidant |
Research has indicated that the unique combination of dioxine and benzothiophene in this compound may synergistically enhance its biological activity compared to other compounds lacking these features .
Comparison with Similar Compounds
Key Observations:
The dimethylaminomethyl group in confers basicity, likely improving solubility in acidic environments .
The methoxy group in may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, contrasting with the target’s carboxamide linkage .
Core Structure Variations: The pyridine core in offers a planar aromatic system distinct from the saturated benzothiophene in the target compound, influencing π-π stacking and target selectivity .
Hypothesized Pharmacological Implications
- Target Binding: The methylcarbamoyl group in the target compound may mimic natural substrates with amide functionalities, favoring interactions with proteases or kinases. In contrast, the cyano group in could act as a electrophilic warhead in covalent inhibitors .
- The dimethylaminomethyl group in might mitigate this via enhanced solubility and tissue distribution .
- Selectivity : The saturated benzothiophene core in the target compound and may reduce off-target effects compared to aromatic systems like , which could exhibit broader binding affinities .
Research Methodologies and Limitations
Structural determinations of these compounds likely employed X-ray crystallography tools such as SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and analysis), as indicated in . However, the absence of explicit pharmacological data in the provided evidence limits mechanistic insights.
Preparation Methods
Esterification of Gallic Acid
Gallic acid undergoes Fischer esterification in methanol with sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate (9, 85% yield). This step protects the carboxylic acid group for subsequent reactions.
Reaction Conditions
Cyclization with 1,2-Dibromoethane
Ester 9 reacts with 1,2-dibromoethane in acetone under basic conditions (K₂CO₃) to form methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (10 ). The reaction proceeds via nucleophilic substitution, forming the benzodioxane ring.
Reaction Conditions
Hydrolysis to Carboxylic Acid
The methyl ester 10 is hydrolyzed to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (16 ) using aqueous NaOH.
Reaction Conditions
-
Reactants : 10 (1 eq), NaOH (2 eq)
-
Solvent : THF/H₂O (3:1)
-
Temperature : 60°C
-
Duration : 4 hours
Synthesis of 6-Methyl-3-(Methylcarbamoyl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine
The tetrahydrobenzothiophene fragment requires constructing the saturated thiophene ring, introducing the methyl group at position 6, and installing the methylcarbamoyl group at position 3 (Figure 2).
Cyclization to Form Tetrahydrobenzothiophene
Cyclohexenone derivatives are reacted with sulfur sources (e.g., Lawesson’s reagent) to form the tetrahydrobenzothiophene core. For example, 4-methylcyclohexanone reacts with elemental sulfur in the presence of morpholine to yield 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (A1 ).
Reaction Conditions
Introduction of Methylcarbamoyl Group
The amine A1 is acylated with methyl isocyanate to form 3-(methylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (A2 ).
Reaction Conditions
-
Reactants : A1 (1 eq), methyl isocyanate (1.2 eq)
-
Solvent : DCM
-
Temperature : 0°C → RT
-
Duration : 6 hours
Coupling of Fragments via Amide Bond Formation
The final step involves converting the benzodioxine carboxylic acid (16 ) to its acid chloride and reacting it with the tetrahydrobenzothiophene amine (A2 ) (Figure 3).
Formation of Acid Chloride
16 is treated with oxalyl chloride and catalytic DMF to generate 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (17 ).
Reaction Conditions
Amidation with Tetrahydrobenzothiophene Amine
17 reacts with A2 in dichloromethane under basic conditions (triethylamine) to form the target compound.
Reaction Conditions
-
Reactants : 17 (1 eq), A2 (1.1 eq), TEA (2 eq)
-
Solvent : DCM
-
Temperature : 0°C → RT
-
Duration : 12 hours
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1.1 | 85 | 98 |
| 1.2 | 45 | 95 |
| 1.3 | 89 | 97 |
| 2.1 | 58 | 93 |
| 2.2 | 72 | 96 |
| 3.2 | 68 | 99 |
Challenges and Alternatives
Regioselectivity in Benzodioxine Formation
Competing O-alkylation at position 8 of gallic acid derivatives can occur during cyclization. Using excess 1,2-dibromoethane and K₂CO₃ minimizes this side reaction.
Q & A
Q. How can researchers optimize the synthetic route for N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonation, amidation, and cyclization. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide formation .
- Catalysts : Use of coupling agents like HATU or EDC for carboxamide bond formation improves yield .
- Temperature control : Exothermic steps (e.g., thiophene ring closure) require gradual heating (60–80°C) to avoid side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates intermediates; HPLC ensures final purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the benzothiophene and benzodioxine rings .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 385.5 g/mol) and detects isotopic patterns for sulfur-containing moieties .
- IR spectroscopy : Identifies carbonyl (1650–1700 cm) and amide (N–H stretch at ~3300 cm) functional groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzothiophene core .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors structurally related to benzothiophene derivatives (e.g., kinases, GPCRs) .
- In vitro assays :
- Enzyme inhibition (IC) using fluorescence-based substrates .
- Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC consistency .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify nonspecific binding .
- Batch variability checks : Compare results across independently synthesized batches to rule out impurity effects .
- Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting data .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict interactions with target proteins (e.g., ATP-binding pockets) .
- QSAR modeling : Train models on existing bioactivity data to prioritize substituents (e.g., methyl vs. fluoro groups) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .
Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/noncompetitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala scanning) to identify critical residues .
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers) .
Q. How can researchers address challenges in regioselectivity during synthetic modifications of the benzothiophene core?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitutions .
- Transition-metal catalysis : Use Pd-catalyzed C–H activation for selective functionalization .
- Computational prediction : DFT calculations (e.g., Gaussian) identify electrophilic aromatic substitution hotspots .
Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-based design : Systematically vary substituents (e.g., methylcarbamoyl vs. phenylcarbamoyl) .
- High-throughput screening : Use 96-well plates to test 50+ analogs for bioactivity .
- Multivariate analysis : Apply PCA or PLS to correlate structural features (e.g., logP, polar surface area) with activity .
Methodological Troubleshooting
Q. How should researchers mitigate low yields in the final carboxamide coupling step?
Methodological Answer:
- Activation reagents : Switch from EDC/HOBt to HATU for better carbamate activation .
- Solvent optimization : Test DCM vs. THF to balance reactivity and solubility .
- Temperature modulation : Conduct reactions under reflux (40°C) to accelerate coupling .
Q. What steps validate the absence of toxicological liabilities in preclinical studies?
Methodological Answer:
- In vitro toxicity : Assess hepatotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test) .
- In vivo models : Administer doses (10–100 mg/kg) to rodents for 14-day acute toxicity profiling .
- Metabolic stability : Use liver microsomes to predict CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
